5-Iodo-2-methyl-1H-benzo[D]imidazole
Overview
Description
5-Iodo-2-methyl-1H-benzo[D]imidazole: is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the benzoimidazole ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests they can induce various molecular and cellular effects .
Action Environment
It’s known that imidazole derivatives should be stored in a dark place, sealed in dry, at room temperature , which suggests that light, moisture, and temperature may affect their stability.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the imidazole derivative.
Cellular Effects
Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1H-benzo[D]imidazole typically involves the iodination of 2-methyl-1H-benzo[D]imidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-2-methyl-1H-benzo[D]imidazole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of the iodine atom or reduction of other functional groups.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted benzoimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Deiodinated benzoimidazole derivatives.
Substitution: Substituted benzoimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2-methyl-1H-benzo[D]imidazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of biologically active molecules, making it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new drugs to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Comparison with Similar Compounds
2-Methyl-1H-benzo[D]imidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-2-methyl-1H-benzo[D]imidazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical and biological properties.
5-Chloro-2-methyl-1H-benzo[D]imidazole:
Uniqueness: 5-Iodo-2-methyl-1H-benzo[D]imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in substitution reactions and may improve its binding affinity to biological targets compared to its halogenated analogs.
Properties
IUPAC Name |
6-iodo-2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGZXZDMMNTLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347388 | |
Record name | 6-Iodo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-70-4 | |
Record name | 6-Iodo-2-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2818-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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